N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-9-2-3-10-8(6-9)7-11(16-10)12(17)15-5-1-4-14/h2-3,6-7,16H,1,4-5,14H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOAQMLBTHTUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the indole core, followed by the introduction of the 5-chloro substituent and the 3-aminopropyl group. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Synthesis
Synthetic Routes:
The synthesis of N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide typically involves several steps:
- Formation of the Indole Core: The initial step involves constructing the indole structure.
- Chlorination: The introduction of the 5-chloro substituent is performed using chlorinating agents.
- Amine Addition: The 3-aminopropyl group is added to the indole core.
- Carboxamide Formation: Finally, the carboxamide group is formed through reaction with appropriate carboxylic acid derivatives.
Industrial Production:
In industrial settings, large-scale production may utilize batch or continuous flow processes. These methods are optimized for efficiency and scalability, incorporating automated reactors and advanced purification techniques like chromatography to ensure product quality.
Biological Applications
This compound has shown promising biological activities:
Anticancer Activity:
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies demonstrate its potential as an apoptotic inducer, activating caspase pathways that lead to programmed cell death. For instance, derivatives of this compound have been shown to outperform traditional chemotherapeutics like doxorubicin in certain assays .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Certain derivatives displayed substantial inhibition zones in diameter assays against pathogens such as Staphylococcus aureus and Bacillus subtilis .
Mechanism of Action:
The mechanism involves interaction with specific protein targets within cells, modulating their activity. This includes binding to receptors involved in cell proliferation and survival pathways.
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antiproliferative Effects
A recent study synthesized a series of indole derivatives, including this compound, which were tested against multiple cancer cell lines. The results indicated that some derivatives had growth inhibition percentages exceeding those of established drugs like erlotinib, showcasing their potential for further development as anticancer agents .
Case Study 2: Synergistic Effects with Chemotherapy
In vivo experiments using xenograft models demonstrated that combining this compound with traditional chemotherapy agents led to enhanced antitumor efficacy compared to monotherapy. This suggests potential for use in combination therapy strategies.
Summary Table of Applications
| Application | Description |
|---|---|
| Chemical Synthesis | Used as a building block for complex organic molecules and in developing new synthetic methodologies. |
| Biological Activity | Exhibits anticancer and antimicrobial properties; studied for interactions with cellular targets. |
| Therapeutic Potential | Explored for drug development aimed at treating cancer and infections due to its biological activities. |
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to proteins, enzymes, and receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Indole Core
- 5-Chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (11a): Features a pentyl group at the indole 3-position and a piperidine-containing phenethylamine side chain.
- 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j): Incorporates a dimethylamino group in the side chain. The tertiary amine reduces polarity, leading to higher logP (calculated ~3.5) compared to the primary amine in N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide, which may improve blood-brain barrier penetration .
Side Chain Modifications
- N-(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)-5-chloro-1H-indole-2-carboxamide: Contains a silyl-protected hydroxyl group, increasing molecular weight (~450 g/mol) and steric bulk. This contrasts with the target compound’s 3-aminopropyl chain (MW ~265 g/mol), which balances hydrophilicity and compactness .
- CAS 186392-43-8: A complex derivative with hydroxy and methoxymethylamino substituents. The target compound’s simpler structure may offer synthetic advantages and reduced metabolic instability compared to this multi-functional analog .
Physicochemical Properties
Key Observations :
- High melting points (~180–200°C) suggest strong intermolecular interactions, consistent with indole carboxamides in (227–270°C) .
Challenges and Opportunities
- Challenges : The primary amine may undergo oxidation or form salts, necessitating stability studies. Compared to tertiary amines (e.g., 11j), it may also exhibit faster renal clearance.
- Opportunities: The compound’s hydrophilicity could be leveraged for intravenous formulations or targeting peripheral tissues, contrasting with more lipophilic analogs designed for CNS penetration .
Biological Activity
N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indole structure, which is known for its biological significance. The presence of a chlorine atom at the 5-position and an amino propyl group enhances its interaction with biological targets.
The mechanism of action of this compound involves its binding to specific proteins, enzymes, and receptors within biological systems. This interaction modulates various cellular pathways, influencing processes such as apoptosis and cell proliferation. The compound has shown potential in inhibiting targets associated with cancer progression and neurotoxicity .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of the compound had GI50 values ranging from 29 nM to 78 nM , indicating strong potential for inhibiting tumor growth .
Neuroprotective Activity
The compound has also been evaluated for its neuroprotective properties. It has been shown to inhibit NMDA-induced neurotoxicity with an IC50 value of 0.28 nM , outperforming several marketed drugs in terms of potency . This suggests its potential application in treating neurodegenerative diseases.
Case Studies
- EGFR Inhibition : A series of studies highlighted the efficacy of this compound derivatives as inhibitors of mutant EGFR pathways, which are critical in non-small cell lung cancer (NSCLC). The most potent derivatives showed IC50 values comparable to established treatments like osimertinib .
- Apoptotic Induction : In vitro assays indicated that certain derivatives activate caspase pathways, suggesting their role as apoptotic inducers. For instance, compounds demonstrated significant increases in caspase-3 and caspase-8 levels, indicating their potential as anticancer agents .
Safety and Toxicity
Preliminary toxicity assessments have indicated that this compound exhibits a favorable safety profile at doses up to 2000 mg/kg in animal models, with no acute toxicity reported . This aspect is crucial for its development as a therapeutic agent.
Q & A
Q. What are the common synthetic strategies for preparing N-(3-aminopropyl)-5-chloro-1H-indole-2-carboxamide and its analogs?
The synthesis typically involves coupling 5-chloro-1H-indole-2-carboxylic acid derivatives with primary or secondary amines under activating agents like HATU or EDCl. For example, microwave-assisted modification of polymers with aminopropyl groups (e.g., N-(3-aminopropyl)-2-pipecoline) has been used to introduce functional groups, achieving modification yields of 69–88% . Purification often employs Combiflash chromatography with gradients of ethyl acetate/hexane, yielding products characterized by H/C NMR, HRMS, and elemental analysis .
Q. What analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Proton and carbon NMR confirm structural integrity, with indole NH signals often appearing as broad singlets (δ ~9–11 ppm) .
- HRMS : Validates molecular mass (e.g., [M+H] at m/z 491.1825 for a trifluoromethyl-diazirine analog) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages (e.g., C: 61.16% calculated vs. 61.33% observed) .
Q. What are the primary applications of this compound in materials science?
While not directly studied, structurally similar N-(3-aminopropyl)-modified resins demonstrate Ag(I) sorption capacities up to 130.7 mg/g in chloride solutions. Selectivity studies (e.g., Ag(I) over Cu(II)/Pb(II)) highlight the role of aminopropyl groups in metal coordination .
Advanced Research Questions
Q. How can synthesis yields be optimized for low-reactivity amine coupling partners?
- Microwave activation : Reduces reaction time (e.g., 10 min at 100 W) and improves functional group incorporation (e.g., 88.3% yield for trans-1,4-diaminocyclohexane resin) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Excess amine : Use 1.2–1.5 equivalents of amine to drive reactions to completion, as seen in synthesizing photoactivatable indole-2-carboxamides .
Q. How do structural modifications impact physicochemical properties?
- Alkyl chain length : Longer chains (e.g., hexyl vs. ethyl) increase lipophilicity, affecting solubility and biological activity. For example, hexyl-substituted analogs show improved membrane permeability in SAR studies .
- Electron-withdrawing groups : Substituents like trifluoromethyl-diazirine enhance photostability, critical for photoaffinity labeling .
Q. How to resolve contradictions in reported sorption capacities for metal ions?
- pH dependence : Ag(I) sorption peaks at pH 2–3 in chloride media but declines at higher pH due to hydroxide competition .
- Competing ions : In real solutions, Cu(II) reduces Ag(I) uptake by 20–30%, necessitating ion-selectivity studies using ICP-OES .
Q. What methodologies validate biological target engagement for indole-2-carboxamides?
- Photoaffinity labeling : Diazirine or azide groups enable UV-induced crosslinking with protein targets, followed by pull-down assays and LC-MS/MS identification .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinities (e.g., K values) for receptor-ligand interactions .
Methodological Considerations
Designing experiments to assess metal-ion selectivity:
- Batch sorption tests : Expose resins to multi-ion solutions (e.g., Ag(I), Cu(II), Pb(II)) at controlled pH and ionic strength.
- Langmuir isotherm modeling : Determines maximum sorption capacity (e.g., 130.7 mg/g for Ag(I)) and selectivity coefficients .
Troubleshooting low yields in amide coupling reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
